1-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione
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Overview
Description
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific diseases.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butyl]-3-(phenylmethylene)pyrrolidine-2,5-dione: This compound has a similar structure but lacks the diphenylmethylene group, which may result in different chemical and biological properties.
1-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butyl]-3-(methylmethylene)pyrrolidine-2,5-dione: This compound has a methylmethylene group instead of the diphenylmethylene group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C31H32ClN3O2 |
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Molecular Weight |
514.1 g/mol |
IUPAC Name |
3-benzhydrylidene-1-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C31H32ClN3O2/c32-26-14-9-15-27(22-26)34-20-18-33(19-21-34)16-7-8-17-35-29(36)23-28(31(35)37)30(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-6,9-15,22H,7-8,16-21,23H2 |
InChI Key |
ROGAOFMHAQAPFV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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